N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a 4-bromo-1,3-benzothiazole core linked to a 4-sulfonylbenzamide group substituted with a 2-ethylpiperidine moiety. The benzothiazole scaffold is widely recognized in medicinal chemistry for its bioactivity, particularly in anticancer and antimicrobial applications . The sulfonamide group enhances pharmacokinetic properties, such as solubility and membrane permeability, while the 2-ethylpiperidine substituent may influence target binding through steric and electronic effects.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S2/c1-2-15-6-3-4-13-25(15)30(27,28)16-11-9-14(10-12-16)20(26)24-21-23-19-17(22)7-5-8-18(19)29-21/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFTGRQSNRASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 4-aminobenzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding debrominated or desulfonylated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Protein Interaction: The compound might interact with proteins, affecting their function or stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
a) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Retains the benzothiazole core but replaces the sulfonylbenzamide group with a 2-(4-methylpiperazin-1-yl)acetamide chain.
- Synthesis : Synthesized via a coupling reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF with K₂CO₃ as a base .
- The absence of a sulfonamide group may reduce solubility compared to the target compound.
b) 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Structure : Features a 4-methoxybenzothiazole core and a diethylsulfamoyl substituent instead of bromine and 2-ethylpiperidine.
- The diethylsulfamoyl group may improve metabolic stability but reduce steric bulk compared to the 2-ethylpiperidine moiety .
Sulfonamide-Substituted Benzamides
a) N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Structure : Contains a benzothiazol-2-ylidene core and a 4-methylpiperidinyl-sulfonyl group.
- Comparison: The methylpiperidine substituent (vs. The benzothiazol-2-ylidene moiety introduces conjugation, altering electronic properties .
b) 4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Lacks the sulfonamide and piperidine groups but shares the brominated benzamide motif.
- Activity : Primarily studied for crystallographic properties. The absence of a sulfonamide group limits solubility, while the nitro group may confer redox activity .
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzothiazole with a sulfonamide derivative in the presence of appropriate coupling agents. This process allows for the introduction of the 2-ethylpiperidine moiety, enhancing the compound's biological activity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that modifications at the benzothiazole ring can enhance efficacy against various pathogens, including bacteria and fungi .
Anticancer Activity
Several derivatives of benzothiazole have shown promising anticancer properties. For instance, compounds with sulfonamide groups have been reported to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis via signaling pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives, including those structurally similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting a high potential for therapeutic applications in infectious diseases.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism was linked to the inhibition of key enzymes involved in cancer metabolism and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
